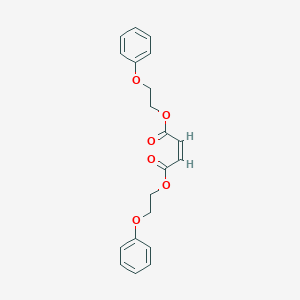
Di(phenoxyethyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(phenoxyethyl) maleate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of Di(phenoxyethyl) maleate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
Di(phenoxyethyl) maleate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Di(phenoxyethyl) maleate has several advantages in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in lab experiments. However, it has some limitations as well. It is not water-soluble, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Di(phenoxyethyl) maleate. One potential area of research is its use in cancer treatment. It has been found to have anticancer properties, and further research can help in the development of new cancer treatments. Additionally, it can be studied for its potential use in the treatment of other diseases such as inflammation, infections, and neurodegenerative diseases. Further research can also help in understanding its mechanism of action and identifying new targets for drug development.
Conclusion:
In conclusion, Di(phenoxyethyl) maleate is a synthetic compound that has potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research can help in the development of new treatments for various diseases and understanding its mechanism of action.
Synthesis Methods
Di(phenoxyethyl) maleate is synthesized through a reaction between maleic anhydride and 2-(2-phenoxyethoxy) ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is then purified through recrystallization or column chromatography.
Scientific Research Applications
Di(phenoxyethyl) maleate has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
10534-77-7 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |
InChI Key |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Other CAS RN |
7596-87-4 10534-77-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



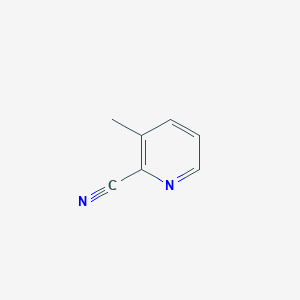

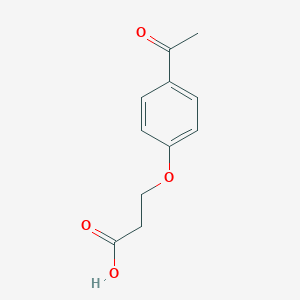
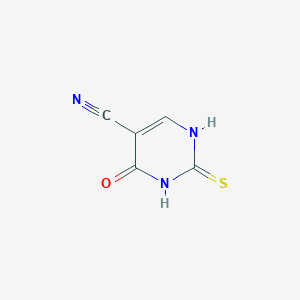
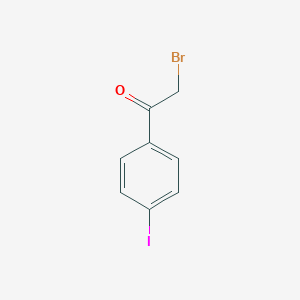
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
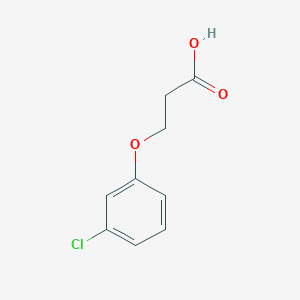
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)


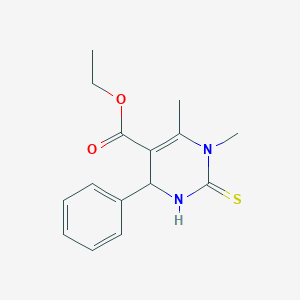
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
